

# INCB054828 (Pemigatinib) in Myeloid/Lymphoid Neoplasms with FGFR1 Rearrangement: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | INCB054828 |           |
| Cat. No.:            | B1191782   | Get Quote |

### Introduction

Myeloid/lymphoid neoplasms (MLNs) with fibroblast growth factor receptor 1 (FGFR1) rearrangement are a category of rare and aggressive hematologic malignancies.[1][2][3] These diseases are characterized by a molecular disruption at the 8p11 chromosomal locus, leading to the formation of various FGFR1 fusion genes.[1][4] This genetic aberration results in the constitutive activation of the FGFR1 tyrosine kinase, which drives uncontrolled cell proliferation, differentiation, and survival, leading to a poor prognosis for patients.[5][6][7] The clinical presentation is varied, ranging from chronic-phase myeloproliferative neoplasms to blast-phase acute leukemia (myeloid or lymphoid) and lymphoma.[3][8]

Historically, treatment options have been limited and often result in short-lived responses, with allogeneic stem cell transplantation being the only potentially curative option.[1][3] INCB054828, also known as pemigatinib (marketed as Pemazyre®), is a potent and selective, orally administered inhibitor of FGFR isoforms 1, 2, and 3.[1][7][9][10] Its targeted mechanism of action offers a significant therapeutic advance for this patient population.[3] In August 2022, the U.S. Food and Drug Administration (FDA) approved pemigatinib for the treatment of adults with relapsed or refractory MLNs with FGFR1 rearrangement, based on the results of the pivotal Phase 2 FIGHT-203 study.[11][12]

### **Mechanism of Action**



Pemigatinib functions as a tyrosine kinase inhibitor by targeting the ATP-binding site of FGFR1, FGFR2, and FGFR3.[5][9] In MLNs with FGFR1 rearrangement, the fusion gene leads to ligand-independent dimerization and autophosphorylation of the FGFR1 kinase domain.[6] This constitutive activation triggers multiple downstream oncogenic signaling pathways, including the RAS/MAPK, PI3K/AKT, and PLCy pathways, which are critical for cell growth and survival. [5]

By binding to and inhibiting FGFR1, pemigatinib blocks the phosphorylation and subsequent activation of these downstream signaling cascades.[5][6][9] This disruption of aberrant signaling effectively suppresses the proliferation and survival of malignant cells driven by the FGFR1 fusion.[13]



Click to download full resolution via product page

**Caption:** FGFR1 signaling pathway and the inhibitory action of Pemigatinib.



### Clinical Efficacy: The FIGHT-203 Study

The approval of pemigatinib for MLNs with FGFR1 rearrangement was based on the multicenter, open-label, single-arm Phase 2 FIGHT-203 trial (NCT03011372).[12] This study evaluated the efficacy and safety of pemigatinib in patients with relapsed or refractory MLNs with a documented FGFR1 rearrangement.[12][14]

### **Patient Demographics and Baseline Characteristics**

The study enrolled adult patients with MLNs with FGFR1 rearrangement, who could be treatment-naïve or have received prior therapies.[15] The patient population was diverse, reflecting the heterogeneous nature of the disease.

Table 1: Baseline Patient Characteristics (FIGHT-203 Safety Population, N=47)



| Characteristic                                           | Value                     |  |
|----------------------------------------------------------|---------------------------|--|
| Median Age (Range), years                                | 62.0 (23-78)[ <b>15</b> ] |  |
| Sex, n (%)                                               |                           |  |
| Female                                                   | 25 (53.2)[15]             |  |
| Male                                                     | 22 (46.8)                 |  |
| Race, n (%)                                              |                           |  |
| White                                                    | 30 (63.8)[15]             |  |
| Black or African American                                | 4 (8.5)[15]               |  |
| Other                                                    | 13 (27.7)                 |  |
| ECOG Performance Status, n (%)                           |                           |  |
| 0                                                        | 18 (38.3)                 |  |
| 1                                                        | 24 (51.1)                 |  |
| 2                                                        | 5 (10.6)                  |  |
| Disease Phase at Baseline (Efficacy Population,<br>N=45) |                           |  |
| Chronic Phase                                            | 24 (53)[16]               |  |
| Blast Phase                                              | 18 (40)[16]               |  |
| Rearrangement Only*                                      | 3 (7)[16]                 |  |
| Prior Therapies, median (range)                          | 1.6 (0-6)[17]             |  |
| Treatment-Naïve                                          | 5[17]                     |  |
| Prior Allogeneic HSCT                                    | 3[17]                     |  |

<sup>\*</sup>Previously treated patients with persistent cytogenetic abnormality without morphologic disease.[16]

## **Efficacy Results**



Pemigatinib demonstrated high rates of complete response (CR) and complete cytogenetic response (CCyR), particularly in patients with chronic-phase disease. The responses were durable, with the median duration of CR not reached at the time of analysis.[2][16]

Table 2: Efficacy of Pemigatinib in the FIGHT-203 Trial (Efficacy Population)

| Endpoint                                                | Overall (N=45)                 | Chronic Phase<br>(n=24) | Blast Phase<br>(n=18)  | Rearrangemen<br>t Only (n=3) |
|---------------------------------------------------------|--------------------------------|-------------------------|------------------------|------------------------------|
| Complete<br>Response (CR)<br>Rate, % (n/N) <sup>1</sup> | 74% (31/42)<br>[18]            | 96% (23/24)<br>[16][18] | 44% (8/18)[16]<br>[18] | N/A                          |
| Complete Cytogenetic Response (CCyR) Rate, % (n/N)      | 73% (33/45)[16]<br>[18]        | 88% (21/24)[16]<br>[18] | 50% (9/18)[16]<br>[18] | 100% (3/3)[16]<br>[18]       |
| Median Time to<br>CR, months<br>(range)                 | 1.5[18]                        | -                       | -                      | -                            |
| Median Duration<br>of CR, months<br>(95% CI)            | Not Reached<br>(27.9 - NR)[16] | -                       | -                      | -                            |
| 12-Month Progression-Free Survival (PFS) Rate           | 78%[18]                        | -                       | -                      | -                            |
| 12-Month Overall<br>Survival (OS)<br>Rate               | 79%[18]                        | -                       | -                      | -                            |

<sup>&</sup>lt;sup>1</sup> As determined by central review. The efficacy analysis for CR excluded 3 patients with rearrangement only.[16]



### **Safety and Tolerability**

The safety profile of pemigatinib was manageable and consistent with its known mechanism of action as an FGFR inhibitor.[18] The most common treatment-emergent adverse events (TEAEs) were generally low-grade and could be managed with dose modifications, interruptions, or standard medical care.[19]

Table 3: Common Treatment-Emergent Adverse Events (TEAEs) in the FIGHT-203 Trial (Safety Population, N=47)

| Adverse Event     | Any Grade, % | Grade ≥3, % |
|-------------------|--------------|-------------|
| Non-Hematologic   |              |             |
| Hyperphosphatemia | 77[18]       | 2.3[20]     |
| Alopecia          | 59[2]        | 0           |
| Diarrhea          | 50[2]        | N/A         |
| Stomatitis        | 44[2]        | 19[19]      |
| Dry Mouth         | 28[21]       | N/A         |
| Hematologic       |              |             |

| Anemia | 35[2] | 18[2] |

Dose interruptions and reductions due to adverse events occurred in 64% and 60% of patients, respectively, while only 11% of patients discontinued treatment due to AEs.[19]

# **Experimental Protocols** FIGHT-203 Study Design





Click to download full resolution via product page

**Caption:** High-level workflow of the FIGHT-203 clinical trial.

- Study Design: A Phase 2, multicenter, open-label, single-arm study (FIGHT-203;
   NCT03011372) designed to assess the efficacy and safety of pemigatinib.[14][15]
- Patient Population: The study enrolled adults (≥18 years) with a documented myeloid or lymphoid neoplasm with an 8p11 rearrangement leading to FGFR1 activation.[14] Patients were either relapsed/refractory after at least one prior therapy or were not candidates for allogeneic stem cell transplantation or other disease-modifying therapies.[12][14] An Eastern Cooperative Oncology Group (ECOG) performance status of 0 to 2 was required.[14]
- Treatment Regimen: Patients received pemigatinib at a dose of 13.5 mg administered orally once daily.[22] The initial dosing schedule was 2 weeks on, followed by 1 week off, in 21-day



cycles.[20][22] The protocol was later amended to allow for a continuous daily dosing schedule.[20][22] Treatment continued until disease progression or unacceptable toxicity.[22]

- Endpoints and Assessments:
  - Primary Endpoint: The primary endpoint was the rate of Complete Response (CR).[17]
  - Secondary Endpoints: Key secondary endpoints included Overall Response Rate (ORR),
     Complete Cytogenetic Response (CCyR) rate, duration of response, and safety.[17]
  - Response Criteria: Responses were assessed by investigators according to protocol-defined criteria. A Central Review Committee also retrospectively adjudicated responses.
     [19] Diagnosis of FGFR1 rearrangement was confirmed by standard cytogenetic evaluation (e.g., 8p11 translocation) or fluorescence in situ hybridization (FISH) breakapart testing.

### Conclusion

INCB054828 (pemigatinib) has demonstrated significant and durable clinical activity in patients with myeloid/lymphoid neoplasms harboring an FGFR1 rearrangement. The FIGHT-203 trial established pemigatinib as a pivotal targeted therapy, showing high rates of complete hematologic and cytogenetic responses, particularly for patients in the chronic phase of the disease.[3] The safety profile is well-characterized and manageable with appropriate clinical oversight.[18] For this rare and aggressive hematologic malignancy with historically poor outcomes, pemigatinib represents a major therapeutic advancement, offering a valuable treatment option that can bridge patients to a potential cure with stem cell transplantation or serve as a long-term therapy for those ineligible for transplant.[2][3]

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

• 1. tandfonline.com [tandfonline.com]

### Foundational & Exploratory





- 2. A Phase 2 Study of Pemigatinib (FIGHT-203; INCB054828) in Patients with Myeloid/Lymphoid Neoplasms (MLNs) with Fibroblast Growth Factor Receptor 1 (FGFR1) Rearrangement (MLN FGFR1) | Blood | American Society of Hematology [ashpublications.org]
- 3. Pemigatinib for the treatment of myeloid/lymphoid neoplasms with FGFR1 rearrangement
   PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The 8p11 myeloproliferative syndrome: Genotypic and phenotypic classification and targeted therapy PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Pemigatinib? [synapse.patsnap.com]
- 6. m.youtube.com [m.youtube.com]
- 7. INCB054828 (pemigatinib), a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3, displays activity against genetically defined tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pemigatinib therapy in myeloid/lymphoid neoplasm with FGFR1 rearrangement manifesting as aggressive B-cell lymphoma PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is Pemigatinib used for? [synapse.patsnap.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. eocco.com [eocco.com]
- 12. FDA Approves Pemigatinib for Patients With Myeloid/Lymphoid Neoplasms and FGFR1 Rearrangement The ASCO Post [ascopost.com]
- 13. PEMAZYRE® (pemigatinib) Mechanism of Action [hcp.pemazyre.com]
- 14. Facebook [cancer.gov]
- 15. incytemi.com [incytemi.com]
- 16. Pemigatinib for Myeloid/Lymphoid Neoplasms with FGFR1 Rearrangement PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A Phase 2 Study of Pemigatinib (FIGHT-203; INCB054828) in Patients with Myeloid/Lymphoid Neoplasms (MLNs) with Fibroblast Growth Factor Receptor 1 (FGFR1) Rearrangement (MLN <i>FGFR1</i>) | CiNii Research [cir.nii.ac.jp]
- 18. ashpublications.org [ashpublications.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]



- 21. Abstract CT111: Preliminary results from a phase 1/2 study of INCB054828, a highly selective fibroblast growth factor receptor (FGFR) inhibitor, in patients with advanced malignancies (2017) | Mansoor N. Saleh | 15 Citations [scispace.com]
- 22. join.hcplive.com [join.hcplive.com]
- To cite this document: BenchChem. [INCB054828 (Pemigatinib) in Myeloid/Lymphoid Neoplasms with FGFR1 Rearrangement: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1191782#incb054828-activity-in-myeloid-lymphoid-neoplasms-with-fgfr1-rearrangement]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com